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Compound of Interest

2-(3,4-Difluorophenyl)-1-(p-
Compound Name:
tolyl)ethanone

Cat. No.: B1405960

An In-depth Technical Guide to 2-(3,4-
Difluorophenyl)-1-(p-tolyl)ethanone

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted physical, chemical,
and spectroscopic properties of 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone. It includes a
plausible synthetic route with a detailed experimental protocol, designed to serve as a valuable
resource for professionals in chemical research and pharmaceutical development.

Chemical Identity and Physical Properties

2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone, also known as a deoxybenzoin derivative, is a
ketone featuring a difluorinated phenyl ring and a tolyl group. The presence of the
difluorophenyl moiety is a common structural feature in medicinal chemistry, suggesting its
potential as an intermediate or building block in the synthesis of pharmacologically active
compounds.

Below is a summary of its key identifiers and physical properties. Specific experimental data for
properties such as melting and boiling points are not readily available in the cited public
literature; therefore, values for closely related structures are provided for context where
applicable.
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Property Data Citation
2-(3,4-Difluorophenyl)-1-(4-

UPAC Name m((ethylphenyl)epthaniie (

Synonyms 2-(3,4-Difluorophenyl)-1-(p-
tolyl)ethanone

CAS Number 1504609-61-3 [11[2]

Molecular Formula CisH12F20 [2]

Molecular Weight 246.25 g/mol [2]

Appearance Data not available

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

Proposed Synthesis and Experimental Protocol

While a specific documented synthesis for this exact compound is not widely published, a

highly plausible and efficient method is the Friedel-Crafts acylation of toluene with 2-(3,4-

difluorophenyl)acetyl chloride. This reaction is a classic and reliable method for forming aryl

ketones.[3]

Synthetic Workflow

The proposed synthesis is a two-step process starting from commercially available 2-(3,4-

difluorophenyl)acetic acid.
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Caption: Proposed workflow for the synthesis of 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard methods for Friedel-Crafts

acylations.[3]

Step 1: Synthesis of 2-(3,4-Difluorophenyl)acetyl chloride
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e To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected
to a gas scrubber), add 2-(3,4-difluorophenyl)acetic acid (1.0 eq).

e Add thionyl chloride (SOCIz, 2.0 eq) dropwise at room temperature. A catalytic amount of
dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.

e Heat the reaction mixture to reflux (approx. 70-80 °C) for 2-3 hours, monitoring the evolution
of HCI and SO: gas.

e Once the reaction is complete (gas evolution ceases), allow the mixture to cool to room
temperature.

* Remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude
2-(3,4-difluorophenyl)acetyl chloride is typically used in the next step without further
purification.

Step 2: Friedel-Crafts Acylation

e In a separate, dry, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen
or argon), add anhydrous aluminum chloride (AICIs, 1.2 eq) to an excess of dry toluene,
which serves as both the solvent and reactant.

o Cool the stirred suspension to 0 °C in an ice bath.

» Dissolve the crude 2-(3,4-difluorophenyl)acetyl chloride from Step 1 in a small amount of dry
toluene.

e Add the acyl chloride solution dropwise to the AICIs/toluene suspension over 30-60 minutes,
maintaining the temperature at 0 °C.

 After the addition is complete, allow the reaction to slowly warm to room temperature and stir
for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting
material.

e Quench the reaction by carefully and slowly pouring the mixture into a beaker containing
crushed ice and concentrated hydrochloric acid.
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o Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the
agueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane)
twice.

o Combine the organic layers, wash with saturated sodium bicarbonate solution, then with
brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

 Filter and concentrate the solvent under reduced pressure to yield the crude product.
Purification:

» Purify the crude solid/oil via flash column chromatography on silica gel, using a hexane/ethyl
acetate gradient as the eluent, to obtain the pure 2-(3,4-Difluorophenyl)-1-(p-
tolyl)ethanone.

Spectroscopic and Analytical Characterization
(Predicted)

No specific published spectra for this compound were identified. The following are predicted
characteristics based on the molecular structure and data from analogous compounds.
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Technique

Predicted Characteristics

1H NMR (CDCls, 400 MHz)

0 ~7.9 ppm (d, 2H): Aromatic protons ortho to
the carbonyl on the tolyl ring. & ~7.3 ppm (d,
2H): Aromatic protons meta to the carbonyl on
the tolyl ring.  ~7.0-7.2 ppm (m, 3H): Aromatic
protons on the difluorophenyl ring. d ~4.2 ppm
(s, 2H): Methylene protons (-CHz-). & ~2.4 ppm
(s, 3H): Methyl protons (-CHs) of the tolyl group.

13C NMR (CDCls, 101 MHz)

0 ~196-198 ppm: Carbonyl carbon (C=0). &
~150 ppm (dd): C-F carbons on the
difluorophenyl ring. 6 ~115-145 ppm: Remaining
aromatic carbons. & ~45 ppm: Methylene
carbon (-CHz-). & ~21 ppm: Methyl carbon (-
CHs).

1°F NMR (CDCls, 377 MHz)

Two distinct signals are expected in the typical
aryl-fluoride region (-130 to -150 ppm), showing
coupling to each other (ortho F-F coupling) and

smaller couplings to adjacent aromatic protons.

IR Spectroscopy (KBI/ATR)

~1685 cm~t: Strong C=0 (ketone) stretching
vibration. ~3050-3100 cm~*: Aromatic C-H
stretching. ~2850-2950 cm~t: Aliphatic C-H
stretching (methylene and methyl). ~1600 cm~1:
Aromatic C=C stretching. ~1100-1250 cm~1:

Strong C-F stretching vibrations.

Mass Spectrometry (EI)

m/z 246 (M™*): Molecular ion peak. m/z 119:
Fragment corresponding to the tolyl-carbonyl
cation [CHzCsH4CO]*. m/z 127: Fragment
corresponding to the difluorobenzyl cation
[F2CeH3CHz]*. m/z 91: Tropylium ion from the
tolyl group [C7H7]*.

Chemical Reactivity and Stability
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» Reactivity: The primary sites of reactivity are the ketone functional group and the aromatic
rings.

o Ketone: The carbonyl group can undergo nucleophilic addition reactions, reduction to a
secondary alcohol (using agents like NaBHa4), or oxidation under harsh conditions. The
adjacent methylene protons are acidic and can be deprotonated with a suitable base to
form an enolate, which can then participate in various alkylation or condensation
reactions.

o Aromatic Rings: The tolyl ring is activated towards electrophilic aromatic substitution,
directing incoming electrophiles to the ortho and para positions relative to the methyl
group. The difluorophenyl ring is deactivated due to the electron-withdrawing nature of the
fluorine atoms.

 Stability and Storage: The compound is expected to be a stable solid or high-boiling liquid at
room temperature. It should be stored in a cool, dry place, away from strong oxidizing agents
and direct sunlight.

Potential Applications in Drug Development

The a-aryl ketone (deoxybenzoin) scaffold is a privileged structure in medicinal chemistry.
Molecules containing this core are investigated for a wide range of biological activities. For
instance, related structures have been explored as inhibitors of enzymes like catechol-O-
methyltransferase (COMT), highlighting the potential for this class of compounds in
neuropharmacology.[4] The inclusion of a difluorophenyl group often enhances metabolic
stability and modulates pharmacokinetic properties such as membrane permeability and
binding affinity, making 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone a compound of interest for
further functionalization and screening in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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